1-Methylphosphirane

Beschreibung

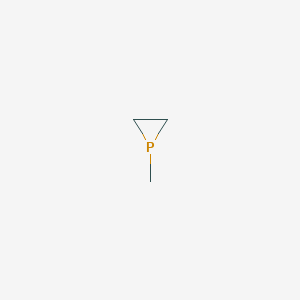

Structure

2D Structure

Eigenschaften

CAS-Nummer |

21658-91-3 |

|---|---|

Molekularformel |

C3H7P |

Molekulargewicht |

74.06 g/mol |

IUPAC-Name |

1-methylphosphirane |

InChI |

InChI=1S/C3H7P/c1-4-2-3-4/h2-3H2,1H3 |

InChI-Schlüssel |

CXYFGXNSRDSPQE-UHFFFAOYSA-N |

Kanonische SMILES |

CP1CC1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Reactivity in Nucleophilic Substitution Reactions

1-Methylphosphirane exhibits distinct reactivity compared to analogous phosphiranes, particularly in nucleophilic substitution at the phosphorus atom. Key findings include:

- Rate Constants : The reaction of this compound with dimethylphosphide (PMe⁻₂) proceeds via attack at phosphorus, yielding Me₂P-PMe⁻ and ethylene. The rate constant (k = 1.1 × 10¹³ L mol⁻¹ s⁻¹ at 25°C) is seven orders of magnitude higher than for mechanisms involving carbon attack .

- Comparison with 1-Phenylphosphirane: Experimental studies on 1-phenylphosphirane show analogous reactivity trends, with nucleophilic substitution favoring phosphorus over carbon.

Table 1: Kinetic Parameters for Nucleophilic Substitution in Phosphiranes

Conformational and Configurational Properties

The methyl substituent in this compound significantly impacts conformational equilibria in polymer derivatives:

- Polymer Flexibility : Poly(this compound) exhibits distinct conformational entropy (Sconf) compared to poly(1-phenylphosphirane). The methyl group reduces steric hindrance, enabling greater rotational freedom in the polymer backbone .

- Comparison with Poly(N-methylethylene imine) (PMEI) : PMEI, a structurally similar polycation, has a higher Sconf (24.3 J K⁻¹ mol⁻¹) than poly(ethylene oxide) (PEO, 17.8 J K⁻¹ mol⁻¹) in aqueous solutions. This suggests that this compound-derived polymers may exhibit enhanced flexibility compared to other hydrophilic polymers .

Table 2: Conformational Entropy of Polymers

| Polymer | Sconf (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|

| Poly(this compound) | Not explicitly reported | |

| Poly(1-phenylphosphirane) | Lower than methyl analog | |

| PMEI | 24.3 | |

| PEO | 17.8 |

Photochemical Behavior in Transition Metal Complexes

This compound forms stable complexes with transition metals, such as tungsten pentacarbonyl (W(CO)₅). Key comparisons include:

- Ligand Dissociation Pathways: Irradiation of this compound-W(CO)₅ in inert matrices (argon/xenon) results in equatorial CO ligand dissociation, forming cis-W(CO)₄-phosphirane. In CO matrices, phosphine dissociation dominates .

- Comparison with Other Phosphirane Complexes : While direct data on analogous complexes (e.g., 1-phenylphosphirane-W(CO)₅) are lacking, the methyl group’s smaller size likely reduces steric constraints during ligand dissociation compared to bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.